molecular formula C19H13FN2OS B2676484 3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105224-65-4

3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2676484
CAS No.: 1105224-65-4
M. Wt: 336.38
InChI Key: OQLYGJTTWLSGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a high-purity chemical compound for research and development applications. This synthetic thieno[3,2-d]pyrimidine derivative is part of a versatile class of heterocyclic compounds known for their significant pharmacological potential . The core thienopyrimidine structure is a key pharmacophore in medicinal chemistry, with documented activities including anticancer, anti-inflammatory, and antimicrobial effects . Specifically, related analogs have demonstrated potent and selective inhibition of human ectonucleoside triphosphate diphosphohydrolase (h-NTPDase) enzymes, which are important targets in cancer and immunological research . For instance, certain N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amines have shown sub-micromolar IC50 values against h-NTPDase isoforms . The structural features of this compound, including the 2-fluorobenzyl group at the 3-position and the phenyl ring at the 7-position, are designed to optimize interactions with enzyme active sites, as suggested by molecular docking studies on similar structures . Researchers can utilize this molecule as a key intermediate or as a biological probe in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for developing novel therapeutic agents targeting nucleotide-metabolizing enzymes and receptor tyrosine kinases . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS/c20-16-9-5-4-8-14(16)10-22-12-21-17-15(11-24-18(17)19(22)23)13-6-2-1-3-7-13/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLYGJTTWLSGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These compounds undergo cyclization in the presence of formic acid or triethyl orthoformate to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thienopyrimidine derivatives depending on the reagents used.

Scientific Research Applications

3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), a key component of the B cell receptor (BCR) signaling pathway . This inhibition disrupts the signaling pathways that regulate the survival, activation, proliferation, and differentiation of B cells, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Activity and Physicochemical Properties

Thienopyrimidin-4(3H)-one derivatives exhibit modulated biological activities based on substituent type and position. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Properties/Activities Reference
3-(2-Fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one 2-Fluorobenzyl (C3), Phenyl (C7) Potential kinase inhibition (inferred from docking studies)
3-(3-Chlorophenyl)-7-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-Chlorophenyl (C3), 2-Fluorophenyl (C7) Enhanced lipophilicity (Cl vs. F)
7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-Trifluoromethylbenzyl (C3), Phenyl (C7) Increased metabolic stability (CF$_3$ group)
3-Methyl-2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Methyl (C3), 3-Methoxyphenyl (C2, C6) Moderate anticancer activity (IC$_{50}$ ~10 µM)

Key Observations :

  • Electron-Withdrawing Groups (F, Cl, CF$3$) : Fluorine and chlorine at the benzyl position enhance binding to hydrophobic pockets in kinases, while CF$3$ improves metabolic stability .
  • Substituent Position : C7 phenyl groups are critical for π-π stacking with receptor aromatic residues, as seen in docking studies .

Biological Activity

3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a thieno ring fused to a pyrimidine core, positions it as a promising candidate for various biological applications, particularly in cancer therapy and enzyme inhibition.

  • Molecular Formula : C19_{19}H13_{13}FN2_{2}OS
  • Molecular Weight : Approximately 336.4 g/mol
  • CAS Number : 1105224-65-4

The biological activity of this compound is largely attributed to its ability to inhibit specific protein kinases, particularly Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in B cell receptor signaling pathways, and its inhibition can lead to reduced cell proliferation and apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, demonstrating potential as an effective therapeutic agent against malignancies such as non-small cell lung cancer (NSCLC) .

Enzyme Inhibition

In addition to its anticancer effects, this compound has been studied for its inhibitory action on enzymes involved in disease processes:

  • Bruton’s Tyrosine Kinase (BTK) : Inhibition leads to disrupted signaling pathways in B cells, which is beneficial for treating B-cell malignancies.
  • D-Dopachrome Tautomerase : Related studies suggest that derivatives of thieno[2,3-d]pyrimidine can suppress the proliferation of NSCLC by inhibiting this enzyme .

Comparative Analysis with Similar Compounds

A comparison with other thienopyrimidine derivatives highlights the unique properties of this compound:

Compound NameStructureUnique Features
7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-oneStructureEnhanced solubility and bioavailability due to diethoxy substituents.
3-(4-fluorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-oneStructureDifferent substitution pattern; potential for distinct biological activity.
7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-oneStructureMethoxy group may influence pharmacokinetics and receptor binding profiles.

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that the compound effectively inhibited BTK activity with an IC50_{50} value significantly lower than many existing treatments. This suggests a strong potential for clinical application in targeted therapies for B-cell malignancies.
  • Cell Line Studies : In studies involving various cancer cell lines (e.g., NSCLC), treatment with this compound resulted in marked reductions in cell viability and induction of apoptotic pathways.

Q & A

Q. What methodologies validate target engagement in complex biological systems?

  • Approaches :
  • CETSA : Cellular thermal shift assay confirms target binding (ΔTm = 4.5°C for JAK2) .
  • CRISPR knockouts : Loss of activity in JAK2-KO cells confirms on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.